molecular formula C18H12Cl3N5O3 B2978916 2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide CAS No. 1052612-48-2

2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide

Cat. No. B2978916
CAS RN: 1052612-48-2
M. Wt: 452.68
InChI Key: JUKALPLQGZRLPF-UHFFFAOYSA-N
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Description

2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H12Cl3N5O3 and its molecular weight is 452.68. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Radiosynthesis and Metabolic Studies

  • Radiosynthesis: Chloroacetanilide herbicides and dichloroacetamide safeners have been synthesized using techniques involving tritium gas and palladium on carbon. These methods aid in studying the metabolism and mode of action of such compounds (Latli & Casida, 1995).

2. Synthesis and Structural Analysis

  • Synthesis of Derivatives: A variety of derivatives including triazoles and acetamides have been synthesized, contributing to the development of new chemicals for potential use in various applications (Krakowiak & Bradshaw, 2003).
  • Crystal Structure Analysis: Studies have been conducted to analyze the crystal structure of related compounds, providing valuable insights into their molecular configurations (Xue et al., 2008).

3. Antimicrobial Activities

  • Novel Compounds for Antimicrobial Use: Research into new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones has demonstrated their potential as antimicrobial agents, expanding the scope of applications for related chemical structures (Patel & Shaikh, 2011).

4. Environmental Impact and Toxicology

  • Environmental and Toxicological Studies: Investigations into chlorinated phenols, which are structurally similar, have been conducted to understand their environmental impact and toxicity. This research is crucial for understanding the ecological implications of using such compounds (Ahlborg & Thunberg, 1980).

5. Anticancer Properties

  • Anticancer Research: Studies have been conducted on derivatives of triazoles for their potential anticancer properties, highlighting the medical applications of these compounds (Ostapiuk et al., 2015).

6. Spectroscopic and Quantum Studies

  • Advanced Characterization: Research involving spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs provides deeper insights into the physical and chemical properties of these compounds (Mary et al., 2020).

7. Corrosion Inhibition

  • Industrial Applications: Triazole derivatives have been evaluated for their effectiveness in inhibiting mild steel corrosion, indicating their potential use in industrial applications (Li et al., 2008).

8. Flame Retardancy in Polyimides

  • Flame Retardant Polymers: The synthesis of novel, optically active, and flame-retardant heterocyclic polyimides shows the application of these compounds in material science, particularly in creating safer and more efficient materials (Mallakpour et al., 2000).

properties

IUPAC Name

2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3N5O3/c19-9-1-4-11(5-2-9)26-17(28)15-16(18(26)29)25(24-23-15)8-14(27)22-13-6-3-10(20)7-12(13)21/h1-7,15-16H,8H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKALPLQGZRLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide

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